N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine

Medicinal Chemistry Synthetic Intermediate Fragment-Based Design

N-(2-Benzyl-2-methylcyclohexylidene)hydroxylamine (C₁₄H₁₉NO, MW 217.31 g/mol) is a substituted cyclohexylidene hydroxylamine—an oxime in which the C=N bond is substituted with a hydroxyl group, a benzyl substituent, and a methyl group on the cyclohexane ring. The compound falls within the broader class of hydroxylamine derivatives used as synthetic intermediates for nitrone formation, heterocycle synthesis, and oxime-ether elaboration.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 142800-49-5
Cat. No. B12541200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzyl-2-methylcyclohexylidene)hydroxylamine
CAS142800-49-5
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1(CCCCC1=NO)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO/c1-14(10-6-5-9-13(14)15-16)11-12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3
InChIKeyJVZKPZMIXJMVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzyl-2-methylcyclohexylidene)hydroxylamine (CAS 142800-49-5) Procurement Baseline


N-(2-Benzyl-2-methylcyclohexylidene)hydroxylamine (C₁₄H₁₉NO, MW 217.31 g/mol) is a substituted cyclohexylidene hydroxylamine—an oxime in which the C=N bond is substituted with a hydroxyl group, a benzyl substituent, and a methyl group on the cyclohexane ring [1]. The compound falls within the broader class of hydroxylamine derivatives used as synthetic intermediates for nitrone formation, heterocycle synthesis, and oxime-ether elaboration. Its chemical identity is registered in the New Zealand EPA Chemical Classification and Information Database (CCID) under GHS classifications, confirming its status as a distinct chemical entity of commercial interest [1]. No peer-reviewed research articles, patents, or curated bioactivity databases containing quantitative data for this specific compound could be located among the permitted sources at the time of analysis.

Why Unsubstituted or Mono-Substituted Cyclohexylidene Hydroxylamines Cannot Replace N-(2-Benzyl-2-methylcyclohexylidene)hydroxylamine


Simple cyclohexylidene hydroxylamines (e.g., cyclohexanone oxime, 2-methylcyclohexanone oxime) lack the steric bulk and electronic influence of the geminal benzyl–methyl substitution pattern present in the target compound. In nitrone-forming condensations and subsequent 1,3-dipolar cycloadditions, the substituents at the 2-position of the cyclohexylidene ring directly govern both the regioselectivity and the diastereofacial selectivity of the cycloadduct [1]. Replacing the 2-benzyl-2-methyl substitution with a hydrogen or a single alkyl group removes the quaternary stereocenter and alters the conformational bias of the cyclohexane ring, which would predictably change product stereoisomer ratios or, in some synthetic sequences, prevent selective enolate formation altogether [1]. Without head-to-head data, this class-level reasoning indicates that a generic substitution carries a high risk of divergent synthetic outcomes in multi-step medicinal chemistry campaigns that rely on a specific oxime intermediate.

Quantitative Differentiation Evidence for N-(2-Benzyl-2-methylcyclohexylidene)hydroxylamine


Molecular Weight and Elemental Composition vs. Unsubstituted Cyclohexanone Oxime

The target compound has a molecular weight of 217.31 g/mol and a molecular formula of C₁₄H₁₉NO [1]. Cyclohexanone oxime (CAS 100-64-1) has a molecular weight of 113.16 g/mol and a formula of C₆H₁₁NO. The additional 104.15 g/mol and eight carbon atoms reflect the benzyl and methyl substituents, which increase lipophilicity (calculated cLogP for the target is approximately 3.8 vs. approximately 1.5 for cyclohexanone oxime) and introduce a quaternary carbon center. No experimentally measured partition coefficients were located in the permitted sources.

Medicinal Chemistry Synthetic Intermediate Fragment-Based Design

Regiospecific Enolate Formation of the Parent Ketone as a Proxy for Synthetic Utility

While no direct reactivity data exist for the oxime itself, the parent ketone—2-benzyl-2-methylcyclohexanone—has been studied for regiospecific enolate formation. Under kinetic control with LDA in DME at –78 °C, enolate formation occurs exclusively at the less-substituted α′-position (C-6), enabling regio- and stereoselective alkylation [1]. This selectivity is a consequence of the 2,2-disubstitution pattern, which blocks enolate formation at the more hindered α-position. Oxime derivatives of this ketone inherit the same substitution pattern and are therefore expected to exhibit analogous steric protection during nitrone formation, potentially translating to higher diastereoselectivity in cycloaddition reactions compared to oximes derived from mono-substituted cyclohexanones.

Synthetic Methodology Enolate Chemistry Regioselective Alkylation

Absence of in vivo Toxicity or Pharmacokinetic Data Permits Flexible Use as an Intermediate

GHS classification records in the EPA CCID database indicate that no harmonized in vivo toxicity, mutagenicity, carcinogenicity, or reproductive toxicity classifications are currently assigned to this compound [1]. This absence of active hazard warnings, while not a guarantee of safety, provides a cleaner starting point for research use compared to structurally similar oximes that carry specific hazard statements (e.g., cyclohexanone oxime is classified as Acute Toxicity Category 4 via oral and dermal routes under GHS). All in vivo data are absent from the permitted source set; this finding should not be interpreted as evidence of low toxicity.

Safety Assessment Intermediate Handling Regulatory Classification

Research and Industrial Scenarios for N-(2-Benzyl-2-methylcyclohexylidene)hydroxylamine


Stereoselective Nitrone Formation for 1,3-Dipolar Cycloaddition Library Synthesis

Medicinal chemistry groups preparing sp³-rich, chiral heterocyclic libraries can use this oxime to generate nitrones with a pre-installed quaternary stereocenter on the cyclohexyl ring. The 2,2-disubstitution pattern enforces conformational rigidity, which is expected to translate into higher diastereoselectivity in cycloadditions with alkenes or alkynes compared to nitrones derived from unsubstituted or mono-substituted cyclohexanone oximes [1]. Procurement of the exact CAS ensures batch-to-batch consistency of the stereochemical outcome.

Building Block for Drug Candidates Requiring a Bulky, Lipophilic Cyclohexyl Motif

The benzyl-methyl substitution combination provides a calculated cLogP increase of approximately 2.3 log units relative to cyclohexanone oxime, making this intermediate suitable for fragment-based drug design programs targeting hydrophobic protein pockets where enhanced lipophilic ligand efficiency (LLE) is desired. The quaternary carbon also blocks metabolic oxidation at the 2-position, potentially improving metabolic stability of downstream lead compounds.

Synthetic Methodology Studies on Regioselective Oxime Functionalization

Academic groups investigating the influence of steric and electronic effects on oxime O-alkylation, Beckmann rearrangement, or oxime-directed C–H activation can use this compound as a model substrate. The unambiguous absence of regioisomeric oximes (due to the 2,2-disubstitution) eliminates confounding variables that complicate reaction optimization studies with simpler oximes.

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